Cbz-2,4,6-Trifluoro-L-Phenylalanine

Description

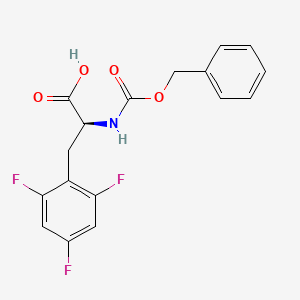

Cbz-2,4,6-Trifluoro-L-Phenylalanine (Abbr: Cbz-L-2,4,6-Trifluoro-Phe-OH) is a fluorinated aromatic amino acid derivative widely used in peptide synthesis. The carbobenzyloxy (Cbz) group protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild acidic conditions. The trifluorination at the 2, 4, and 6 positions of the phenyl ring enhances hydrophobicity and electron-withdrawing effects, which can influence peptide stability, binding affinity, and metabolic resistance .

Properties

Molecular Weight |

353.36 |

|---|---|

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₇H₁₄F₃NO₄

- Molecular Weight : 353.36 g/mol

- Applications: Used in therapeutic peptide research, including immunomodulators, drug delivery systems, and metabolic studies .

Structural and Physicochemical Differences

The table below compares Cbz-2,4,6-Trifluoro-L-Phenylalanine with structurally related analogs:

Key Observations:

- Fluorine Substitution : Increasing fluorine atoms (e.g., 2,4,6-F₃ vs. 2,5-F₂) enhances hydrophobicity and metabolic stability but may introduce steric challenges in peptide folding .

- Protecting Groups : Cbz offers acid-labile protection, whereas Fmoc (fluorenylmethyloxycarbonyl) requires base-sensitive cleavage. Fmoc derivatives are preferred in modern SPPS due to orthogonal deprotection strategies .

- Methyl vs.

This compound:

- Drug Delivery: Incorporated into cRGD-functionalized nanoparticles for targeted cancer therapy and PET/MR imaging .

- Immunomodulation: Used in PD1-targeting peptides to enhance vaccine efficacy .

Fmoc-2,4,6-Trifluoro-L-Phenylalanine:

- Metabolic Studies : Applied in long-term exenatide formulations to modulate lipid metabolism in murine models .

Chlorinated Analogs (e.g., Cbz-2,3-Dichloro-L-Phenylalanine):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.